![molecular formula C8H15FN2O B1476521 3-Amino-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one CAS No. 2090606-45-2](/img/structure/B1476521.png)
3-Amino-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one
Overview
Description
3-Amino-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one, otherwise known as 3-fluoromethyl-1-pyrrolidinopropan-1-amine (3-FPP), is a synthetic compound that is gaining attention as a research chemical. It has been used in several scientific studies, primarily in biochemical and physiological research, due to its ability to act as a neurotransmitter. 3-FPP has been studied extensively in order to understand its mechanism of action and its potential applications in research.
Scientific Research Applications
Antibacterial Agents
Research into pyridonecarboxylic acids and their analogs, which share structural similarities with the compound of interest, reveals their potential as antibacterial agents. These compounds, through structural modification, have shown enhanced antibacterial activity against various pathogens, indicating the chemical backbone's relevance in developing new antibiotics (Egawa et al., 1984).
Antibiotic Development
Studies on the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, an intermediate in antibiotic development, highlight the importance of such compounds in creating treatments for bacterial infections. This research contributes to the broader understanding of how structural variations can impact the efficacy of antibiotics (Fleck et al., 2003).
Drug Synthesis Intermediates
The synthesis of β-hydroxy-α-amino acids using recombinant enzymes illustrates the application of related compounds as key intermediates in drug synthesis. This particular study showcases the efficiency and selectivity of enzymatic processes in generating complex molecular architectures required for drug development (Goldberg et al., 2015).
Gram-positive Pathogen Treatment
Research into novel quinolones with pyrrolidinyl substituents underscores the role of such compounds in treating infections caused by resistant Gram-positive pathogens. These findings emphasize the potential of pyrrolidine derivatives in addressing antibiotic resistance, a significant concern in modern medicine (Inagaki et al., 2003).
Chemical Synthesis and Catalysis
Studies on the complexation of Schiff base ligands derived from unsymmetrical tripodal amines, including pyrrolidine derivatives, reveal their utility in catalysis and the synthesis of metal complexes. Such research highlights the versatility of pyrrolidine-based compounds in facilitating chemical transformations (Keypour et al., 2015).
properties
IUPAC Name |
3-amino-1-[3-(fluoromethyl)pyrrolidin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FN2O/c9-5-7-2-4-11(6-7)8(12)1-3-10/h7H,1-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEKEPUYQZLUSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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